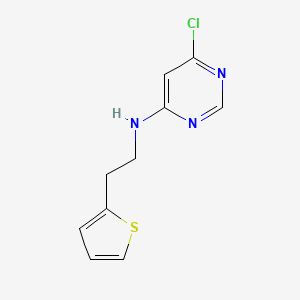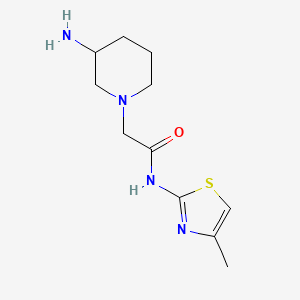
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid
Vue d'ensemble
Description
This compound is a derivative of acetic acid where one of the hydrogen atoms in the methyl group is replaced by a 3-(trifluoromethyl)-1H-pyrazol-4-yl group .
Molecular Structure Analysis
The molecular structure would consist of an acetic acid moiety and a 3-(trifluoromethyl)-1H-pyrazol-4-yl group attached to the methyl group of the acetic acid .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be similar to that of other acetic acid derivatives. The presence of the 3-(trifluoromethyl)-1H-pyrazol-4-yl group could potentially influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the 3-(trifluoromethyl)-1H-pyrazol-4-yl group and the acetic acid moiety. For example, the compound’s polarity, solubility, and acidity could be affected .Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
Compounds containing the trifluoromethyl group, such as 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid, have been used in the synthesis of blue organic light-emitting diodes (OLEDs). These compounds possess high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs .
Synthesis of Fluorinated Heterocycles
The trifluoromethyl group is often used in the synthesis of fluorinated heterocycles. Many approaches to the synthesis of CF3-containing heterocycles are based on the use of β-dicarbonyl compounds .
Preparation of α,β-Unsaturated Ketones
The trifluoromethyl group is also used in the preparation of α,β-unsaturated ketones. This group can be introduced into the molecule during the synthesis process .
Drug Development
The trifluoromethyl group is a common feature in many FDA-approved drugs. It’s found that most of the compounds approved by the FDA contain fluorine or fluorine-containing functional groups .
5. Removal of Nitrogen and Oxygen Protecting Groups Trifluoroacetic acid, which contains the trifluoromethyl group, has been used as the reagent of choice for the removal of nitrogen and oxygen protecting groups by solvolysis under aqueous or anhydrous conditions .
Synthesis of Diaryl-Substituted Anthracene Derivatives
The trifluoromethyl group is used in the synthesis of diaryl-substituted anthracene derivatives. These derivatives are used in various applications, including the development of OLEDs .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)5-3(1-4(12)13)2-10-11-5/h2H,1H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLHGPNIBHGGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Butan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1465742.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-3-amine](/img/structure/B1465743.png)
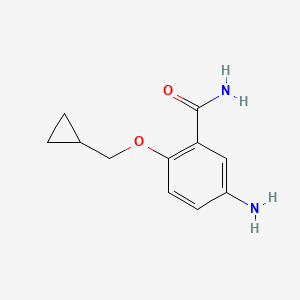
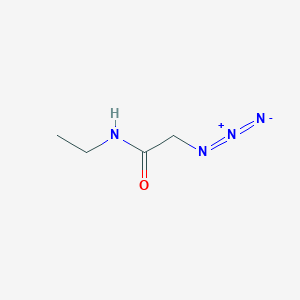
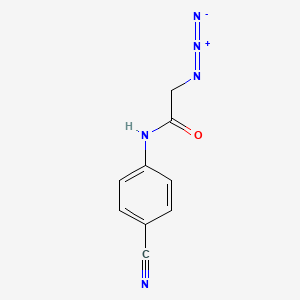

amine](/img/structure/B1465753.png)



